Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core with an allyl substituent at the 2-position and a methylthio group at the 6-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a versatile intermediate for further functionalization. The allyl group offers opportunities for cross-coupling or cyclization reactions, while the methylthio moiety can serve as a leaving group or be modified to enhance biological activity. Its well-defined molecular framework makes it valuable for structure-activity relationship studies in medicinal chemistry. The compound's stability under standard conditions ensures reliable handling in synthetic applications.
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one structure
955368-90-8 structure
Product Name:2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
CAS No:955368-90-8
MF:C9H10N4OS
MW:222.266899585724
MDL:MFCD19443206
CID:835833
PubChem ID:67171470
Update Time:2025-10-29

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
    • 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
    • 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one
    • 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
    • 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
    • 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • ARD193818
    • MFCD19443206
    • AKOS016007110
    • DS-17753
    • SCHEMBL1813916
    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one
    • DTXSID00736559
    • 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • DA-00207
    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR
    • SY116172
    • 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
    • JKBQCALHIQOSTC-UHFFFAOYSA-N
    • 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_
    • CS-M1914
    • 955368-90-8
    • 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
    • MDL: MFCD19443206
    • Inchi: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
    • InChI Key: JKBQCALHIQOSTC-UHFFFAOYSA-N
    • SMILES: O=C1N(CC=C)NC2C1=CN=C(SC)N=2

Computed Properties

  • Exact Mass: 222.05753213g/mol
  • Monoisotopic Mass: 222.05753213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • PSA: 88.87000
  • LogP: 1.02750

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Security Information

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2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  20 °C; -5 - 0 °C; 1 h, 25 °C; 1 h, 45 - 50 °C; 50 °C → 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ;  5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, 0 - 10 °C
Reference
Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Dihydropyrazolone-pyrimidine compound, preparation method and use
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
Reference
Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
Reference
Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity
Wright, Gabriela; Golubeva, Volha; Remsing Rix, Lily L.; Berndt, Norbert; Luo, Yunting; et al, ACS Chemical Biology, 2017, 12(7), 1883-1892

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
Reference
Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of dihydropyrazolo pyrimidone derivative and its application
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  0 °C; 5 h, rt
Reference
Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases
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Production Method 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  18 h, reflux; reflux → rt
1.2 Reagents: Trifluoroacetic acid ;  cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors
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Production Method 11

Reaction Conditions
Reference
Chimeric compounds useful in treating diseases
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
Reference
Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 1 h, rt
Reference
Preparation of the fused ring compound and their application as the wee-1 inhibitor
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 1 h, rt
Reference
Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy
Matheson, Christopher J.; Casalvieri, Kimberly A.; Backos, Donald S. ; Reigan, Philip, ChemMedChem, 2018, 13(16), 1681-1694

Production Method 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells
Matheson, Christopher J.; Venkataraman, Sujatha; Amani, Vladimir; Harris, Peter S.; Backos, Donald S.; et al, ACS Chemical Biology, 2016, 11(4), 921-930

Production Method 18

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  reflux
1.2 Reagents: Trifluoroacetic acid ;  rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
Reference
Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors.
, World Intellectual Property Organization, , ,

Production Method 20

Reaction Conditions
Reference
Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Suppliers

Amadis Chemical Company Limited
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(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:13
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Additional information on 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

Comprehensive Overview of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS No. 955368-90-8)

The compound 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS No. 955368-90-8) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique pyrazolo[3,4-d]pyrimidine core, this compound is part of a broader class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its potential applications as a kinase inhibitor or signal transduction modulator, given its structural resemblance to purine bases like adenine.

In recent years, the demand for small-molecule therapeutics and targeted drug discovery has surged, placing compounds like 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one at the forefront of innovation. Its allyl and methylthio functional groups contribute to its reactivity and binding affinity, making it a versatile scaffold for medicinal chemistry. This aligns with current trends in personalized medicine and precision oncology, where researchers seek molecules capable of selectively inhibiting disease pathways.

The synthesis of CAS No. 955368-90-8 typically involves multi-step organic reactions, including cyclization and substitution strategies. Its pyrazolo-pyrimidine backbone is synthesized via condensation reactions, followed by the introduction of the allyl and methylthio moieties. Such synthetic routes are frequently optimized for yield and purity, as highlighted in patents and peer-reviewed journals. This compound's solubility and stability profiles are also critical for formulation studies, especially in drug delivery systems.

From a commercial perspective, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is often sourced by pharmaceutical intermediates suppliers and contract research organizations (CROs). Its applications extend to high-throughput screening (HTS) libraries and fragment-based drug design. Given the rise of AI-driven drug discovery, this compound's structural data is increasingly valuable for machine learning models predicting bioactivity.

Environmental and regulatory considerations for CAS No. 955368-90-8 emphasize its safe handling under standard laboratory protocols. While not classified as hazardous, its use in Good Manufacturing Practice (GMP) settings requires rigorous quality control measures. Researchers frequently inquire about its spectroscopic data (e.g., NMR, HPLC) and storage conditions, which are essential for reproducibility in experiments.

In summary, 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one represents a promising candidate for advancing therapeutic innovation. Its structural features and potential bioactivity align with contemporary needs in drug development, making it a subject of ongoing scientific exploration. As the field evolves, this compound may play a pivotal role in addressing unmet medical challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
A920389
Purity:99%/99%/99%
Quantity:100g/25g/5g
Price ($):2878.0/872.0/175.0
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